Difenpiramide

Descripción general

Descripción

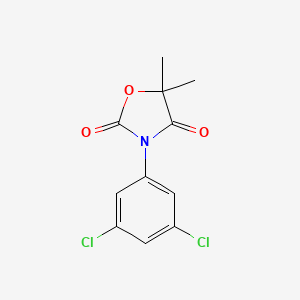

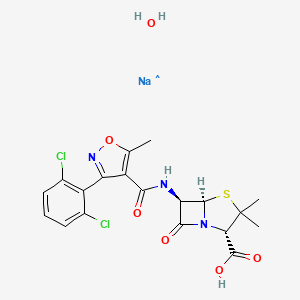

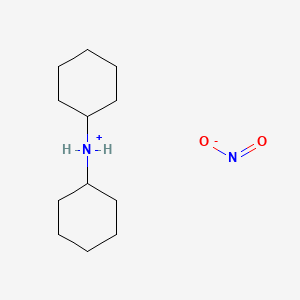

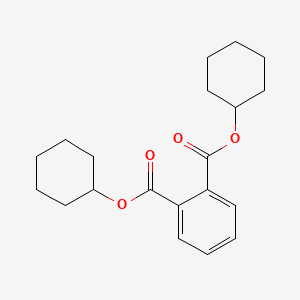

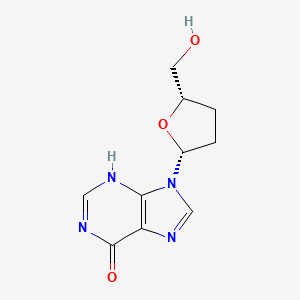

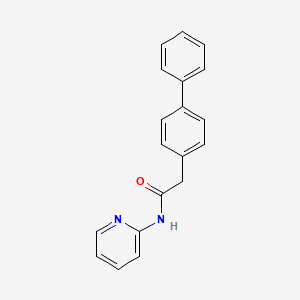

Difenpiramide es un fármaco antiinflamatorio no esteroideo (AINE) conocido por sus propiedades analgésicas y antiinflamatorias. Químicamente se clasifica como una amida de ácido monocarboxílico, obtenida específicamente por la condensación formal del grupo carboxilo del ácido bifeníl-4-il-acético con el grupo amino de la 2-aminopiridina .

Aplicaciones Científicas De Investigación

Difenpiramide tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo en el estudio de la formación y reactividad del enlace amida.

Biología: Investigado por sus efectos antiinflamatorios y analgésicos en varios modelos biológicos.

Medicina: Explorado por su potencial en el tratamiento de afecciones como la artritis reumatoide y otros trastornos inflamatorios.

Industria: Utilizado en la formulación de productos farmacéuticos debido a su estabilidad y eficacia.

Mecanismo De Acción

Difenpiramide ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Las prostaglandinas son compuestos lipídicos que juegan un papel clave en la inflamación y el dolor. Al inhibir la COX, this compound reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor .

Compuestos Similares:

Ibuprofeno: Otro AINE con propiedades antiinflamatorias y analgésicas similares.

Naproxeno: Conocido por su mayor duración de acción en comparación con otros AINE.

Diclofenaco: A menudo utilizado por sus potentes efectos antiinflamatorios.

Unicidad de this compound: this compound es único debido a su estructura química específica, que permite una interacción distintiva con la enzima COX. Esta interacción da como resultado un efecto antiinflamatorio y analgésico equilibrado con posibles efectos secundarios menores en comparación con otros AINE .

Análisis Bioquímico

Biochemical Properties

As a non-steroidal anti-inflammatory drug, it is likely to interact with enzymes, proteins, and other biomolecules involved in the inflammatory response .

Cellular Effects

As a non-steroidal anti-inflammatory drug, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism related to inflammation .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de difenpiramide involucra la reacción del ácido bifeníl-4-il-acético con 2-aminopiridina. La reacción típicamente ocurre en presencia de un agente deshidratante para facilitar la formación del enlace amida. Las condiciones de reacción a menudo incluyen temperaturas elevadas y una atmósfera inerte para prevenir la oxidación .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de alta eficiencia y el monitoreo continuo de los parámetros de reacción para asegurar un alto rendimiento y pureza. El producto final generalmente se purifica mediante técnicas de recristalización o cromatografía .

Tipos de Reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en la parte bifenílica, lo que lleva a la formación de derivados hidroxilados.

Reducción: El compuesto puede reducirse bajo condiciones específicas para producir derivados de amina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Los reactivos electrófilos como los halógenos o los compuestos nitro se utilizan en condiciones ácidas o básicas.

Principales Productos Formados:

Oxidación: Derivados de bifeníl hidroxilados.

Reducción: Derivados de amina.

Sustitución: Derivados de piridina halogenados o sustituidos con nitro.

Comparación Con Compuestos Similares

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Known for its longer duration of action compared to other NSAIDs.

Diclofenac: Often used for its potent anti-inflammatory effects.

Uniqueness of Difenpiramide: this compound is unique due to its specific chemical structure, which allows for a distinct interaction with the COX enzyme. This interaction results in a balanced anti-inflammatory and analgesic effect with potentially fewer side effects compared to other NSAIDs .

Propiedades

IUPAC Name |

2-(4-phenylphenyl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(21-18-8-4-5-13-20-18)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHROYKAGRUWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199459 | |

| Record name | Difenpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51484-40-3 | |

| Record name | Difenpiramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51484-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenpiramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenpiramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difenax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Difenpiramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-pyridin-2-yl[1,1'-biphenyl]-4-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENPIRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6U5F6E1QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of Difenpiramide?

A1: Research suggests that this compound exhibits anti-inflammatory activity. While the exact mechanism of action remains unclear, studies have explored its therapeutic potential in various inflammatory conditions. For instance, research has investigated its use in treating degenerative and inflammatory arthropathies [, ], otorhinolaryngological conditions [], and localized inflammation in obstetrics and gynecology []. Further research is needed to fully elucidate its mechanism of action and therapeutic benefits.

Q2: Has this compound's impact on platelet function been investigated?

A2: Yes, studies have explored the potential anti-aggregation activity of this compound on platelets []. This line of research is crucial as it might provide insights into the drug's potential cardiovascular effects and potential applications in conditions involving platelet aggregation.

Q3: What is known about the metabolic fate of this compound in different species?

A3: A study investigated the metabolism of this compound in rats, dogs, and humans []. Understanding the drug's metabolic pathway in different species is essential for preclinical and clinical development, as it helps predict potential metabolites, drug interactions, and interspecies differences in drug response.

Q4: Are there any studies focusing on the physicochemical properties of this compound?

A4: Yes, researchers have characterized the physicochemical profile of this compound []. This type of research is crucial as it provides insights into the drug's solubility, stability, and other properties that can influence its formulation, delivery, and overall efficacy.

Q5: Is there any information available on the analytical techniques employed in this compound research?

A5: While the provided abstracts lack details on specific analytical methods for this compound, one study mentions the use of mass spectrometry in drug metabolism research []. Mass spectrometry and related techniques are commonly employed for drug identification, quantification, and studying metabolic pathways. It is highly likely that various analytical methods, including chromatography and spectroscopy, have been utilized in this compound research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.